molecular formula C7H8N2O B122734 N-methylpyridine-2-carboxamide CAS No. 6144-78-1

N-methylpyridine-2-carboxamide

Cat. No.: B122734
CAS No.: 6144-78-1
M. Wt: 136.15 g/mol
InChI Key: HXXAUIXTYRHFNO-UHFFFAOYSA-N
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Description

“N-methylpyridine-2-carboxamide” is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation . It plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and type 1 interferons .


Synthesis Analysis

The synthesis of “this compound” involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8N2O . Its InChI is InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) . The Canonical SMILES is CNC(=O)C1=CC=CC=N1 .


Chemical Reactions Analysis

“this compound” is involved in the activation of the acceptor asparagine by deprotonation, making a general base mechanism unlikely and leaving carboxamide twisting as the most likely mechanistic proposal for asparagine activation .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 136.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Toxicity and Uremic Properties

  • N-methylpyridine-2-carboxamide derivatives, such as N-methyl-2-pyridone-5-carboxamide (2PY), are identified as potential uremic toxins. 2PY is an end product of nicotinamide-adenine dinucleotide (NAD) degradation and has been found in elevated concentrations in chronic renal failure patients. It exhibits significant inhibition of poly(ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair and replication (Rutkowski et al., 2003).

Catalytic Applications

  • The compound is utilized in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács et al., 2007).

Synthesis Optimization

  • There's research on the improvement of synthesis methods for this compound derivatives, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, to enhance yield and purity (Song, 2007).

Metabolic Studies

  • Studies show the role of this compound derivatives in metabolism, such as 2PY being a major metabolite of nicotinamide (NAM). Elevated 2PY levels could be harmful in uremic conditions, potentially by inhibiting poly(ADP-ribose) polymerase-1 activity (Lenglet et al., 2016).

Chemical Bond Activation

  • Research includes the use of this compound derivatives in cobalt-catalyzed alkylations involving directed C-H bond activation, demonstrating their potential as substrates in organic synthesis (Chen et al., 2011).

Drug Synthesis and Antitumor Activity

  • Synthesis and characterization of this compound derivatives have been studied for their potential applications in drug synthesis, antioxidant, and antitumor activities (Yeşilkaynak, 2016).

Radiopharmaceutical Applications

  • Compounds like N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been synthesized for potential use in positron emission tomography (PET) imaging, particularly in neuroinflammation studies (Wang et al., 2018).

Enzyme Inhibition

  • This compound derivatives have been investigated for their potential in inhibiting enzymes such as Src/Abl kinase, demonstrating significant antitumor activity in preclinical assays (Lombardo et al., 2004).

Coupling Reactions

  • These compounds are also explored in coupling reactions, such as carboxamides formation using 1-methyl-2-halopyridinium iodides as coupling reagents (Bald et al., 1975).

Mechanism of Action

Target of Action

It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .

Pharmacokinetics

Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.

Safety and Hazards

“N-methylpyridine-2-carboxamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “N-methylpyridine-2-carboxamide” research could involve the discovery of potent and selective drug-like pan-BD2 inhibitors . It could also involve the development of more effective and safe BET inhibitors as anticancer agents .

Properties

IUPAC Name

N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXAUIXTYRHFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483502
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-78-1
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-2-carboxamide
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Synthesis routes and methods

Procedure details

To a solution of ((5-aminobenzimidazol-2-yl)(4-bromophenylamine (1 eq) in N,N-dimethylformamide was added sodium hydride (2 eq) and the mixture was microwaved for 8 mins at 220° C. The reaction mixture was partitioned between ethyl acetate and water and the organic layer was dried with sodium sulfate and concentrated. Preparative chromatography yielded [4-({2-[(4-bromophenyl)amino}benzimidazol-5-yl}amino)(2-pyridyl-N-methylcarboxamide. MS: MH+=437.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?

A1: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []

Q3: How do structural modifications of this compound affect its biological activity?

A3: this compound serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.

Q4: Are there specific examples of this compound derivatives and their associated biological activities?

A4: Several research articles highlight the diverse biological activities of this compound derivatives:

  • Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.
  • Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.
  • 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.
  • N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.

Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?

A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.

Q6: What is known about the stability of this compound and its derivatives?

A6: this compound derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].

Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound derivatives?

A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []

Q8: What analytical methods are used to characterize and quantify this compound and its derivatives?

A8: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives. These include:

  • X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.
  • Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.
  • Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.

Q9: Have computational approaches been used in the research of this compound derivatives?

A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of this compound derivatives.

  • Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.
  • Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.
  • QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.

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